molecular formula C11H22O3 B034096 2-Hydroxyundecanoic acid CAS No. 19790-86-4

2-Hydroxyundecanoic acid

Cat. No.: B034096
CAS No.: 19790-86-4
M. Wt: 202.29 g/mol
InChI Key: MNRBGFKCVTVNBA-UHFFFAOYSA-N
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Description

2-Hydroxyundecanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₃. It is a medium-chain fatty acid characterized by the presence of a hydroxyl group on the second carbon atom of the undecanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyundecanoic acid can be synthesized through the oxycarbonylation of undecyl lipids. In this process, undecyl lipids react with hydrogen peroxide and undergo oxycarbonylation in the presence of a metal catalyst to produce this compound .

Industrial Production Methods: A practical chemoenzymatic synthetic method involves the biotransformation of ricinoleic acid (12-hydroxyoleic acid) into the ester form via 12-ketooleic acid. This transformation is driven by recombinant Escherichia coli cells expressing specific enzymes. The ester is then chemically reduced, and the ester bond is hydrolyzed to afford this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyundecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-Hydroxyundecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various polymers and complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.

    Industry: It is used in the production of lubricants, coatings, and other industrial products

Comparison with Similar Compounds

  • 11-Hydroxyundecanoic acid
  • 10-Undecenoic acid
  • Undecylenic acid

Comparison: 2-Hydroxyundecanoic acid is unique due to the position of the hydroxyl group on the second carbon atom, which imparts distinct chemical and physical properties. Compared to 11-Hydroxyundecanoic acid, which has the hydroxyl group on the eleventh carbon, this compound exhibits different reactivity and applications. Similarly, 10-Undecenoic acid and undecylenic acid, which contain double bonds, have different chemical behaviors and uses .

Properties

IUPAC Name

2-hydroxyundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRBGFKCVTVNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415245
Record name 2-hydroxyundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19790-86-4
Record name 2-hydroxyundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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